![molecular formula C16H12ClF3N4O2S B12150564 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12150564.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of specific atoms or groups within the molecule.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its anticancer properties . Research has demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study conducted by the National Cancer Institute (NCI), the compound was evaluated for its ability to inhibit cancer cell growth. The results indicated that it displayed a mean growth inhibition (GI) value of approximately 50% against several human tumor cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Cell Line | GI Value (%) | Remarks |
---|---|---|
SNB-19 | 86.61 | High efficacy |
OVCAR-8 | 85.26 | High efficacy |
NCI-H460 | 75.99 | Moderate efficacy |
HCT-116 | 56.40 | Moderate efficacy |
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity . Its structural features suggest that it may interact with bacterial enzymes or cellular components, inhibiting their function.
Case Study: Antimicrobial Screening
In vitro studies revealed that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Insights into Mechanism
Research indicates that the compound may modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to enhanced cell death in malignant cells . Further investigations using molecular docking studies have provided insights into how the compound binds to target proteins involved in these pathways.
Drug Development Potential
Given its promising biological activities, this compound is being explored for development into new therapeutic agents.
Drug-Like Properties Evaluation
A comprehensive evaluation using computational tools such as SwissADME has indicated that the compound possesses favorable drug-like properties, including appropriate solubility and permeability characteristics . This positions it well for further development in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives with comparable functional groups. Examples include:
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide
Uniqueness
What sets N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula
The molecular formula of the compound is C15H14ClF3N3O2S.
Structural Features
The compound features a chloro group, a trifluoromethyl group, and a triazole moiety, which are significant for its biological activity. The presence of these functional groups is believed to enhance its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. A study reported that triazole derivatives possess minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus, a common pathogen associated with infections .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. The mechanism typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes. This action disrupts cellular integrity and function, leading to cell death. The specific compound may exhibit similar antifungal effects due to its structural characteristics.
Anti-inflammatory Effects
Some studies suggest that triazole derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory pathway, although specific data on this compound's anti-inflammatory activity is limited.
The proposed mechanism of action for this compound includes:
- Inhibition of Folic Acid Synthesis : Similar to other sulfonamides, it may interfere with folic acid synthesis in microorganisms.
- Interaction with Enzymes : The compound could potentially interact with specific enzymes or receptors involved in microbial metabolism or inflammation.
Case Studies and Experimental Data
A review of the literature reveals several studies focused on the biological activities of triazole-containing compounds:
Comparative Analysis
When comparing this compound with other related compounds:
Compound | Antimicrobial Activity | Mechanism |
---|---|---|
Compound A | Moderate | Folate synthesis inhibition |
Compound B | High | Ergosterol biosynthesis inhibition |
This Compound | Potentially High | Proposed dual mechanism |
Properties
Molecular Formula |
C16H12ClF3N4O2S |
---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H12ClF3N4O2S/c1-24-14(12-3-2-6-26-12)22-23-15(24)27-8-13(25)21-11-7-9(16(18,19)20)4-5-10(11)17/h2-7H,8H2,1H3,(H,21,25) |
InChI Key |
MUNHXNZQAUPXPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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